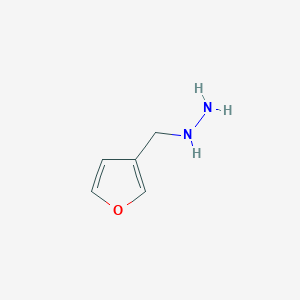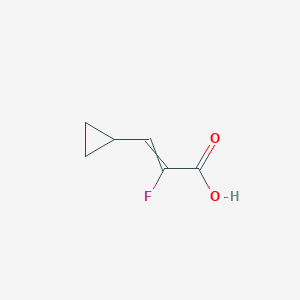
3-Cyclopropyl-2-fluoro-prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-fluoroprop-2-enoic acid: is an organic compound with the molecular formula C6H7FO2 It features a cyclopropyl group, a fluorine atom, and a carboxylic acid group attached to a propenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-2-fluoroprop-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of a cyclopropyl-substituted propenoic acid derivative . This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-cyclopropyl-2-fluoroprop-2-enoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize waste. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the propenoic acid backbone can be reduced to yield saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as or under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of cyclopropylpropanoic acid derivatives.
Substitution: Formation of amino or thio-substituted propenoic acids.
Applications De Recherche Scientifique
3-Cyclopropyl-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s electrophilicity , making it more reactive towards nucleophiles. This reactivity can be exploited in various biochemical pathways, where the compound may act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
3-Cyclopropylprop-2-enoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoroprop-2-enoic acid: Lacks the cyclopropyl group, affecting its steric properties and biological activity.
3-Cyclopropyl-2-chloroprop-2-enoic acid:
Uniqueness: 3-Cyclopropyl-2-fluoroprop-2-enoic acid is unique due to the combination of the cyclopropyl group and fluorine atom , which imparts distinct chemical reactivity and biological properties . This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H7FO2 |
|---|---|
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
3-cyclopropyl-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
DNMPLTOFLDHJDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C=C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
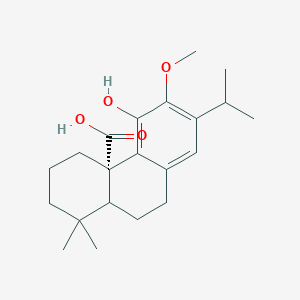
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
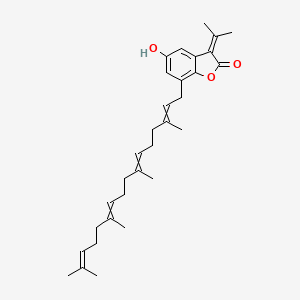
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
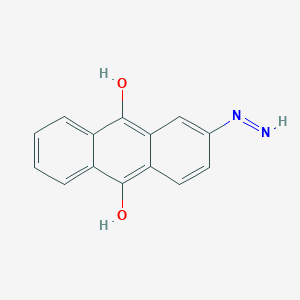
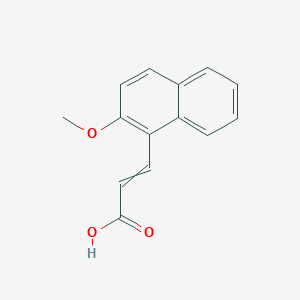

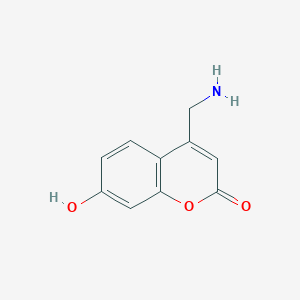
![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
